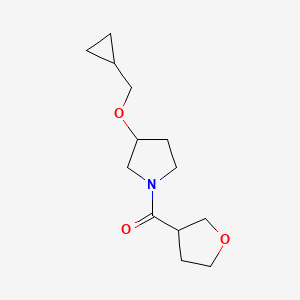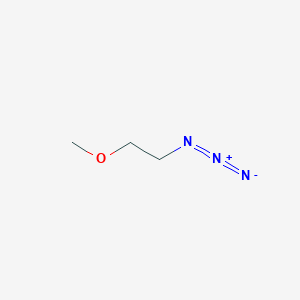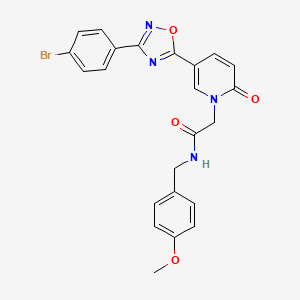![molecular formula C24H20O3 B2558665 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine CAS No. 128385-60-4](/img/structure/B2558665.png)
2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine is a chemical compound with the linear formula C24H20O3 . It has a molecular weight of 356.425 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine is C24H20O3 . The molecular weight is 356.425 .Physical And Chemical Properties Analysis
The predicted density of 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine is 1.203±0.06 g/cm3 .Scientific Research Applications
Synthetic and Structural Chemistry
The compound 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine and its derivatives demonstrate significant applications in synthetic and structural chemistry. For instance, the bridging of 2,3 and 2',3' positions in related compounds like 2,2'-dihydroxy-1,1'-binaphthyl and 2,2'-diamino-1,1'-binaphthyl has led to the formation of chiral O- and N-bis-tricyclic compounds, showcasing the compound's utility in forming complex molecular structures with potential applications in various chemical synthesis processes (Pluempanupat et al., 2011).
Moreover, the compound and its derivatives are pivotal in the formation of cage-like structures and orthoesters, as highlighted in natural and synthetic cage compounds incorporating tetracyclic cage-like orthoester moiety. These structures exhibit a range of biological activities, further emphasizing the compound's role in developing pharmacologically relevant molecules (Stanoeva et al., 2005).
Biological Applications
The derivatives of 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine have shown notable biological activities. The structural complexity and the presence of cage-like orthoester units contribute to their multifaceted biological properties. For instance, compounds like resiniferatoxin (RTX), kirkinine, and synaptolepis factors, which incorporate similar structural moieties, exhibit a wide range of biological activities, indicating the potential of 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine derivatives in biological research and pharmaceutical development (Stanoeva et al., 2005).
Photovoltaic Efficiency
In the realm of materials science, particularly in the development of solar cells, the compound's derivatives have been implicated in the study of H- and J-aggregation. These studies aim to balance these aggregations in specific compounds to yield high photovoltaic efficiency, demonstrating the compound's relevance in renewable energy research and its potential application in improving solar cell performance (Zhao et al., 2015).
Safety and Hazards
properties
IUPAC Name |
12,15,18-trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,20,22,24,26-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)27-16-14-25-13-15-26-21/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUXQERMIOQHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2558582.png)

![1,7-Dioxaspiro[4.4]nonan-3-ol](/img/structure/B2558585.png)
![N-[[4-[(3-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558586.png)


![4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2558589.png)

![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)




